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molecular formula C20H34B B8817377 (-)-Diisopinocampheyl borane

(-)-Diisopinocampheyl borane

Cat. No. B8817377
M. Wt: 285.3 g/mol
InChI Key: MPQAQJSAYDDROO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04713380

Procedure details

Diisopinocampheylborane was prepared by the method of H. C. Brown et al., Israel J. Chem. 15, 12 (1977) from (+)-α-pinene. To the stirred suspension of diisopinocampheylborane (25 mmol) in tetrahydrofuran at -25° C. was added dropwise 2.4 mL (25 mmol) of 1,3-cyclohexadiene. Monohydroboration of the diene was complete after stirring the reaction mixture at -25° C. for 12 hours, as indicated by the disappearance of the solid diisopinocampheylborane and 11B NMR (δ+80) examination of the solution. The reaction mixture was oxidized with trimethylamine-N-oxide, giving a 92:8 mixture of (-)-2-cyclohexen-1-ol (94% ee) and 3-cyclohexen-1-ol. A second reaction mixture at -78° C. was treated with 25 mm of lithium tert-butyl. Isobutylene was formed and the organoborane was converted into the corresponding borohydride as represented by the following reaction scheme.
[Compound]
Name
lithium tert-butyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
2.4 mL
Type
reactant
Reaction Step Four
[Compound]
Name
diene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
11B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C@@H:7]2C(C)(C)[C@@H](C2)C[CH:3]=1.[B:11]([CH:22]1[CH:27]([CH3:28])[CH:26]2[C:29]([CH3:31])([CH3:30])[CH:24]([CH2:25]2)[CH2:23]1)[CH:12]1[CH:17]([CH3:18])[CH:16]2[C:19]([CH3:21])([CH3:20])[CH:14]([CH2:15]2)[CH2:13]1.C1CCC=CC=1.C[N+]([O-])(C)C.C1(O)CCCC=C1.C1(O)CCC=CC1>O1CCCC1>[B:11]([CH:12]1[CH:17]([CH3:18])[CH:16]2[C:19]([CH3:20])([CH3:21])[CH:14]([CH2:15]2)[CH2:13]1)[CH:22]1[CH:27]([CH3:28])[CH:26]2[C:29]([CH3:31])([CH3:30])[CH:24]([CH2:25]2)[CH2:23]1.[CH3:3][C:2](=[CH2:1])[CH3:7] |^1:10,61|

Inputs

Step One
Name
lithium tert-butyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC[C@@H]2C[C@H]1C2(C)C
Step Three
Name
Quantity
25 mmol
Type
reactant
Smiles
[B](C1CC2CC(C1C)C2(C)C)C3CC4CC(C3C)C4(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
2.4 mL
Type
reactant
Smiles
C1=CC=CCC1
Step Five
Name
diene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[B](C1CC2CC(C1C)C2(C)C)C3CC4CC(C3C)C4(C)C
Step Seven
Name
11B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[N+](C)(C)[O-]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CCCC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC=CCC1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-25 °C
Stirring
Type
CUSTOM
Details
after stirring the reaction mixture at -25° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
giving
CUSTOM
Type
CUSTOM
Details
A second reaction mixture at -78° C.

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
[B](C1CC2CC(C1C)C2(C)C)C3CC4CC(C3C)C4(C)C
Name
Type
product
Smiles
CC(C)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04713380

Procedure details

Diisopinocampheylborane was prepared by the method of H. C. Brown et al., Israel J. Chem. 15, 12 (1977) from (+)-α-pinene. To the stirred suspension of diisopinocampheylborane (25 mmol) in tetrahydrofuran at -25° C. was added dropwise 2.4 mL (25 mmol) of 1,3-cyclohexadiene. Monohydroboration of the diene was complete after stirring the reaction mixture at -25° C. for 12 hours, as indicated by the disappearance of the solid diisopinocampheylborane and 11B NMR (δ+80) examination of the solution. The reaction mixture was oxidized with trimethylamine-N-oxide, giving a 92:8 mixture of (-)-2-cyclohexen-1-ol (94% ee) and 3-cyclohexen-1-ol. A second reaction mixture at -78° C. was treated with 25 mm of lithium tert-butyl. Isobutylene was formed and the organoborane was converted into the corresponding borohydride as represented by the following reaction scheme.
[Compound]
Name
lithium tert-butyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
2.4 mL
Type
reactant
Reaction Step Four
[Compound]
Name
diene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
11B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C@@H:7]2C(C)(C)[C@@H](C2)C[CH:3]=1.[B:11]([CH:22]1[CH:27]([CH3:28])[CH:26]2[C:29]([CH3:31])([CH3:30])[CH:24]([CH2:25]2)[CH2:23]1)[CH:12]1[CH:17]([CH3:18])[CH:16]2[C:19]([CH3:21])([CH3:20])[CH:14]([CH2:15]2)[CH2:13]1.C1CCC=CC=1.C[N+]([O-])(C)C.C1(O)CCCC=C1.C1(O)CCC=CC1>O1CCCC1>[B:11]([CH:12]1[CH:17]([CH3:18])[CH:16]2[C:19]([CH3:20])([CH3:21])[CH:14]([CH2:15]2)[CH2:13]1)[CH:22]1[CH:27]([CH3:28])[CH:26]2[C:29]([CH3:31])([CH3:30])[CH:24]([CH2:25]2)[CH2:23]1.[CH3:3][C:2](=[CH2:1])[CH3:7] |^1:10,61|

Inputs

Step One
Name
lithium tert-butyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC[C@@H]2C[C@H]1C2(C)C
Step Three
Name
Quantity
25 mmol
Type
reactant
Smiles
[B](C1CC2CC(C1C)C2(C)C)C3CC4CC(C3C)C4(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
2.4 mL
Type
reactant
Smiles
C1=CC=CCC1
Step Five
Name
diene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[B](C1CC2CC(C1C)C2(C)C)C3CC4CC(C3C)C4(C)C
Step Seven
Name
11B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[N+](C)(C)[O-]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CCCC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC=CCC1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-25 °C
Stirring
Type
CUSTOM
Details
after stirring the reaction mixture at -25° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
giving
CUSTOM
Type
CUSTOM
Details
A second reaction mixture at -78° C.

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
[B](C1CC2CC(C1C)C2(C)C)C3CC4CC(C3C)C4(C)C
Name
Type
product
Smiles
CC(C)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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